benzaldehyde dibenzylhydrazone

Descripción general

Descripción

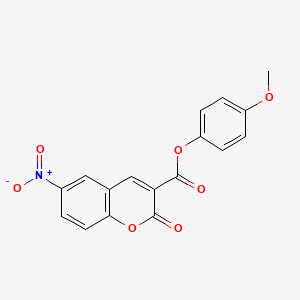

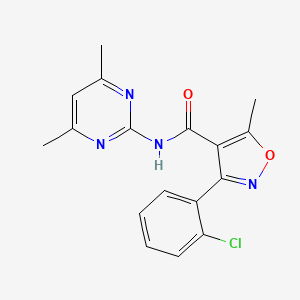

Benzaldehyde dibenzylhydrazone is a useful research compound. Its molecular formula is C21H20N2 and its molecular weight is 300.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 300.162648646 g/mol and the complexity rating of the compound is 314. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis

- The reactions of 1,2-dibenzylhydrazine with aromatic aldehydes, including benzaldehyde, result in the formation of benzaldehyde dibenzylhydrazones. This process, studied by Anderson and Sharp (1984, 1985), demonstrates high yield and suggests a direct formation via hydride transfer in hydrazinocarbinol or the hydrazonium ion, rather than through azomethine imine intermediates (Anderson & Sharp, 1984), (Anderson & J. Sharp, 1985).

Applications in Material Science

- Benzaldehyde dibenzylhydrazones, derived from aromatic aldehydes, are utilized in the creation of stable precursors for benzaldehyde. These precursors are embedded in poly(lactic acid) fibers via electrospinning, demonstrating potential applications in material science, particularly for controlled release systems (Jash, Paliyath, & Lim, 2018).

Antimycobacterial Properties

- Derivatives of benzaldehyde, such as benzaldehyde-S-benzylisothiosemicarbazones, have been studied for their antimycobacterial properties. This research highlights the potential of benzaldehyde derivatives in medicinal chemistry, especially against Mycobacterium tuberculosis and other strains (Petrlíková, Waisser, Heinisch, & Stolaříková, 2011).

Catalysis and Reaction Mechanisms

- Studies on the reductive amination of benzaldehyde over Pd/C catalysts reveal insights into the mechanisms of chemical reactions involving benzaldehyde derivatives. These findings can be valuable in understanding catalytic processes and reaction selectivity (Heinen, Peters, & Bekkum, 2000).

Biochemical Studies

- Benzaldehyde derivatives, including benzaldehyde dibenzylhydrazones, have been used in biochemical studies, such as the investigation of the oxidation mechanism catalyzed by horse liver alcohol dehydrogenase. This research provides a deeper understanding of enzymatic reactions and metabolic pathways (Olson, Luo, Almarsson, & Bruice, 1996).

Environmental and Industrial Applications

- Benzaldehyde and its derivatives are involved in various environmental and industrial processes,such as the oxidation of benzyl alcohol to benzaldehyde. This process has applications in industries like cosmetics, perfumery, food, and pharmaceuticals. The research explores the effect of catalysts and provides insights into efficient industrial chemical processes (Sharma, Soni, & Dalai, 2012).

Genotoxicity Studies

- Benzaldehyde, a related compound to benzaldehyde dibenzylhydrazone, has been studied for its genotoxic effects in biological models like Drosophila melanogaster. This research is crucial for understanding the safety and environmental impact of these chemicals (Pv, Priyanka, Swarna, & Akshaya, 2012).

Kinetics and Mechanism of Chemical Reactions

- Studies on the kinetics and mechanism of chemical reactions involving aromatic aldehydes like benzaldehyde provide fundamental insights into reaction pathways, crucial for developing efficient and sustainable chemical processes (Ellis, Scott, & Walker, 2003).

Enzymatic Reactions and Biocatalysis

- Benzaldehyde lyase (BAL) catalyzes the formation and cleavage of benzoin derivatives, demonstrating the role of benzaldehyde and its derivatives in biocatalysis and enzymatic reactions. This has implications for biotechnology and pharmaceutical industries (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).

Food Science and Safety

- Benzoic acid and its derivatives, closely related to benzaldehyde derivatives, are extensively studied for their occurrence in foods and as additives. Understanding their impact is essential for food safety and public health (Del Olmo, Calzada, & Nuñez, 2017).

Mecanismo De Acción

Safety and Hazards

While benzaldehyde is generally regarded as safe when used in small quantities, particularly in the food and fragrance industries, it can pose health risks under certain conditions . It can cause skin irritation, serious eye irritation, and may damage fertility or the unborn child . It is also toxic to aquatic life with long-lasting effects .

Direcciones Futuras

The synthesis of functionalized (benz)aldehydes, via a two-step, one-pot procedure, is presented . This very fast methodology also facilitates the effective synthesis of a 11C radiolabeled aldehyde . Therefore, alternative methodology allowing general and facile synthesis of substituted (benz)aldehydes remains a highly desirable goal .

Propiedades

IUPAC Name |

N-benzyl-N-[(E)-benzylideneamino]-1-phenylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2/c1-4-10-19(11-5-1)16-22-23(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-16H,17-18H2/b22-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLRHIFIUOXQKIX-CJLVFECKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)N=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)/N=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S*,4R*)-N,N-dimethyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5508356.png)

![3-[(3-Formyl-2,4,6-trimethylphenyl)methoxymethyl]-2,4,6-trimethylbenzaldehyde](/img/structure/B5508384.png)

![7-bromopentacyclo[6.3.0.0~2,6~.0~3,10~.0~5,9~]undecan-4-one oxime](/img/structure/B5508412.png)

![8-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5508414.png)

![1-(3-methoxyphenyl)-5-methyl-4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5508417.png)

![2,4-dichloro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5508418.png)

![6-[({[5-(2-chlorophenyl)-2-furyl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5508427.png)

![3-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B5508439.png)

![1-(4-METHYLBENZENESULFONYL)-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE](/img/structure/B5508454.png)